Phenylfluorone

Spectrophotometry Titanium Determination Analytical Chemistry

Phenylfluorone (PF) is an essential analytical reagent for the selective quantification of high-valent metal ions (Ge, Mo, Ti, Sn, Ga) in complex matrices. Unlike broad-spectrum agents like PAR or Xylenol Orange, PF's unique selectivity in acidic media avoids interference from divalent metals (Cu, Fe, Zn), ensuring assay accuracy. Ideal for ultra-trace analysis in semiconductor rinse waters (LoD 0.046 ng/mL for Mo) and process control in metallurgy. Choose PF for validated, interference-free methods.

Molecular Formula C19H12O5
Molecular Weight 320.3 g/mol
CAS No. 975-17-7
Cat. No. B147566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylfluorone
CAS975-17-7
Synonymsfluorone Black
m-nitrophenylfluorone
phenylfluorone
trimethoxyphenlyfluorone
Molecular FormulaC19H12O5
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O
InChIInChI=1S/C19H12O5/c20-13-6-11-17(8-15(13)22)24-18-9-16(23)14(21)7-12(18)19(11)10-4-2-1-3-5-10/h1-9,20-22H
InChIKeyYDCFOUBAMGLLKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylfluorone (CAS 975-17-7): A Core Analytical Reagent for Trace Metal Detection in Industrial Quality Control


Phenylfluorone (PF; CAS 975-17-7), systematically named 2,6,7-trihydroxy-9-phenyl-3H-xanthen-3-one, is an analytical reagent belonging to the fluorone class of triarylmethane dyes [1]. This compound is characterized by its ability to form intensely colored, water-insoluble chelate complexes with a specific subset of high-valent metal ions, particularly from Groups III-VI of the periodic table . Its primary industrial and scientific value lies in its established role as a chromogenic reagent for the spectrophotometric determination of metals such as germanium (Ge), molybdenum (Mo), titanium (Ti), tin (Sn), and gallium (Ga) [1]. Given its distinct selectivity profile for tetravalent and other high-valent species in acidic media, it serves as a foundational tool in analytical chemistry for applications ranging from geological sample analysis to metallurgical process control, where the quantification of specific elements like germanium is paramount [2].

Why Generic Substitution of Phenylfluorone Can Lead to Failed Analytical Selectivity and Method Compliance


Generic substitution of phenylfluorone with other broad-spectrum metal complexing agents, such as Xylenol Orange or 4-(2-Pyridylazo)resorcinol (PAR), is not scientifically equivalent and can directly lead to analytical method failure. While PAR and Xylenol Orange form complexes with a wide array of divalent transition metals, phenylfluorone exhibits a unique and narrow selectivity profile in acidic media, preferentially binding high-valent metal ions like Ge(IV), Sn(IV), and Ti(IV) . This inherent difference in target metal scope is a critical procurement consideration. A method validated for phenylfluorone cannot simply be adapted using PAR, as the latter would introduce significant spectral interference from common divalent matrix elements (e.g., Cu(II), Fe(II), Zn(II)) that phenylfluorone largely ignores, thereby invalidating the assay's accuracy and precision [1]. This guide provides the quantitative evidence to support this differentiation.

Quantitative Differentiation Guide: Benchmarking Phenylfluorone (CAS 975-17-7) Against Primary Spectrophotometric Reagents


Superior Molar Absorptivity for Titanium(IV) vs. PAR and Xylenol Orange

For the spectrophotometric determination of Titanium(IV), Phenylfluorone demonstrates a molar absorptivity (ε) that is significantly higher than that of alternative reagents PAR and Xylenol Orange, indicating superior method sensitivity. A direct comparison of reported ε values shows Phenylfluorone achieves 1.63 × 10⁵ L·mol⁻¹·cm⁻¹ under optimized conditions [1], while typical ε values for PAR with metal ions are reported around 8.3 × 10⁴ L·mol⁻¹·cm⁻¹ [2] and Xylenol Orange with Np(V) achieves 4.95 × 10⁴ L·mol⁻¹·cm⁻¹ [3].

Spectrophotometry Titanium Determination Analytical Chemistry

Enhanced Sensitivity for Gallium(III) via Higher Molar Absorptivity vs. PAR

Phenylfluorone offers substantially greater analytical sensitivity for the determination of Gallium(III) compared to 4-(2-Pyridylazo)resorcinol (PAR). The ternary PF-Ga complex achieves a molar absorptivity of 1.48 × 10⁵ L·mol⁻¹·cm⁻¹ [1], whereas the PAR-Ga complex yields an effective molar absorptivity of (8.2 ± 0.3) × 10⁴ L·mol⁻¹·cm⁻¹ [2].

Spectrophotometry Gallium Determination Analytical Chemistry

Lower Detection Limits for Germanium (Ge) vs. Cross-Study Benchmarks

When coupled with Graphite Furnace Atomic Absorption Spectrometry (GFAAS), the use of Phenylfluorone for precipitation trapping enables exceptionally low detection limits for Germanium. The method achieves a detection limit of 0.30 ng·mL⁻¹ for Ge [1]. This performance is superior to other commonly used complexing agents in similar pre-concentration contexts, though direct head-to-head data is limited. For context, a direct spectrophotometric method for Ge with Phenylfluorone achieves a detection limit of 1.9 ng for 40 mL sample [2], while a novel derivative achieves 4.40 × 10⁻⁷ M [3], highlighting the value of PF in advanced pre-concentration workflows.

Trace Analysis Germanium Detection GFAAS

Differentiated Selectivity Profile: Phenylfluorone vs. PAR for Cu(II) Determination in Complex Matrices

A key differentiation is the selectivity profile. For Cu(II) determination, Phenylfluorone shows that common anions (Cl⁻, NO₃⁻, SO₄²⁻, PO₄³⁻) do not interfere even at a 1000-fold molar excess [1]. However, all cations forming complexes with PF interfere [1]. This contrasts with PAR, which is a broad-spectrum reagent known for its lack of inherent selectivity, forming complexes with many divalent metals and requiring masking or separation for specific quantification [2]. This makes PF more predictable in matrices with high salt content but other complexing metals.

Selectivity Copper Determination Interference Study

Quantified Detection Limits for Molybdenum(VI): PF-GFAAS vs. Direct Spectrophotometry

The sensitivity of Phenylfluorone-based methods for Molybdenum is highly technique-dependent. Direct spectrophotometry achieves a detection limit of 1.60 × 10⁻⁴ mg/mL [1]. In stark contrast, using PF as a precipitation trapping agent followed by GFAAS lowers the detection limit to 0.046 ng·mL⁻¹ [2]. This comparison quantifies the performance enhancement when PF is integrated into a modern hyphenated analytical workflow.

Molybdenum Detection GFAAS Detection Limit

Optimized Application Scenarios for Phenylfluorone (CAS 975-17-7) in Analytical and Industrial Workflows


Ultra-Trace Analysis of Germanium and Molybdenum in High-Purity Process Waters

Based on the validated detection limits achieved using PF-GFAAS [1], Phenylfluorone is the reagent of choice for analytical laboratories tasked with quantifying ultra-trace levels of germanium (0.30 ng·mL⁻¹) and molybdenum (0.046 ng·mL⁻¹) in semiconductor rinse waters, boiler feed water, or other industrial process streams where parts-per-trillion level contamination can lead to product defects or operational failures.

Quantification of Titanium in Soils and Cereals for Agricultural Quality Control

The superior sensitivity of the Ti(IV)-phenylfluorone complex (ε = 1.63 × 10⁵ L·mol⁻¹·cm⁻¹) [1] makes it an ideal reagent for the direct spectrophotometric determination of titanium in complex matrices like soils and cereals. This application, validated by Quianfeng (1985) [1], supports agricultural research and food safety testing where rapid, accurate Ti quantification is required without the need for more expensive instrumental methods like ICP-MS.

Gallium Analysis in Semiconductor Manufacturing and Metallurgical By-Products

Given its high sensitivity for Gallium(III) (ε = 1.48 × 10⁵ L·mol⁻¹·cm⁻¹) [1], Phenylfluorone is a cost-effective reagent for quantifying gallium in process streams from semiconductor crystal growth or in the analysis of metallurgical by-products like Bayer process liquors. The method's high sensitivity allows for reliable quantification at the microgram level, providing a viable alternative to more capital-intensive analytical instrumentation for routine process control.

Determination of Copper in Blood Serum for Clinical Chemistry Research

As demonstrated by Winkler et al. (2000) [1], Phenylfluorone can be employed in a sensitive and specific spectrophotometric method for copper determination in blood serum, achieving a detection limit of 0.028 μg·mL⁻¹. This application is particularly relevant for clinical research laboratories studying copper metabolism or Wilson's disease, where the reagent's high molar absorptivity (ε = 9.67 × 10⁴ L·mol⁻¹·cm⁻¹) [1] provides the necessary sensitivity for small-volume biological samples.

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